5-bromo-N-(4-ethylphenyl)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those similar to 5-bromo-N-(4-ethylphenyl)nicotinamide, often involves multiple steps starting from basic nicotinic acid or its derivatives. For example, a process might begin with the chlorination of 5-bromo-nicotinic acid to form 5-bromo-nicotinate, followed by the reaction with an amine to yield the nicotinamide, and further modifications to add specific substituents such as the ethylphenyl group (Chen Qi-fan, 2010).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including 5-bromo-N-(4-ethylphenyl)nicotinamide, typically features a pyridine ring substituted with various groups that influence its chemical and physical properties. X-ray crystallography studies provide insights into the planar nature of these molecules and the distances between atoms, crucial for understanding their reactivity and interaction with biological targets (J. Jethmalani et al., 1996).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, including halogenation, dehalogenation, and nucleophilic substitution, depending on the substituents present on the pyridine ring. The bromo group in 5-bromo-N-(4-ethylphenyl)nicotinamide makes it a potential site for further chemical modifications through reactions like Suzuki coupling, which can be used to introduce different aryl groups (B. Clark, 1976).
properties
IUPAC Name |
5-bromo-N-(4-ethylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-2-10-3-5-13(6-4-10)17-14(18)11-7-12(15)9-16-8-11/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYZZRDPYRQNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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